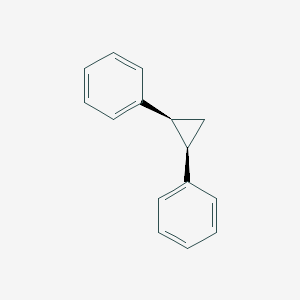

cis-1,2-Diphenylcyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-1,2-Diphenylcyclopropane is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Characteristics

Cis-1,2-Diphenylcyclopropane is characterized by its cyclopropane ring, which introduces strain and unique stereochemical properties. The compound exists in two stereoisomeric forms: cis and trans , with the cis form being of particular interest due to its distinct reactivity patterns.

Organic Synthesis

Stereoselective Reactions

this compound has been utilized in stereoselective synthesis reactions. The compound can undergo transformations that lead to the formation of various products, including 1,3-diphenylpropene and 1,3-diphenylpropane through stereoisomerization processes. Studies have shown that the reaction pathways can be influenced by the steric environment surrounding the cyclopropane ring, which affects the selectivity of the products formed .

Case Study: Oxidation Potentials

Research comparing the oxidation potentials of cis- and trans-1,2-diphenylcyclopropane has provided insights into their reactivity. The oxidation potentials were determined using three distinct techniques, revealing differences in their electrochemical behavior that can be exploited in synthetic applications .

Photochemistry

Photoisomerization

The compound has been studied for its photoisomerization properties. In particular, research demonstrated that when enclosed in specific hosts like octa acid (OA), this compound exhibits selective isomerization under light irradiation. This selectivity is attributed to the confined space affecting the energy landscape of the reaction .

Table 1: Photoisomerization Data

| Condition | Isomerization Selectivity | Observations |

|---|---|---|

| In OA Capsule | High | Predominantly forms a single isomer |

| In Isotropic Solution | Low | Mixture of isomers observed |

Material Science

Applications in Polymer Chemistry

this compound can serve as a building block for advanced materials. Its ability to undergo ring-opening reactions allows it to be incorporated into polymer networks. The resulting materials can exhibit enhanced mechanical properties and thermal stability due to the rigidity introduced by the cyclopropane structure .

Biological Applications

Potential in Drug Design

The unique structural features of this compound make it a candidate for drug design, particularly in developing compounds that require specific stereochemical configurations for biological activity. Research into its interactions with biological systems is ongoing, focusing on how its stereochemistry influences binding affinities and biological efficacy .

Analyse Des Réactions Chimiques

Geometric Isomerization

cis-DPC undergoes reversible photoisomerization to its trans isomer under UV irradiation, with selectivity influenced by reaction environments:

- In Confined Media : Within octa acid (OA) capsules, cis-DPC preferentially forms the trans isomer (trans-DPC) due to supramolecular steric hindrance restricting phenyl rotation. Binding free energy calculations reveal trans-DPC binds more strongly to OA than cis-DPC (−192.4 vs. −184.6 kJ/mol ) .

- Mechanistic Pathway : Isomerization proceeds via a triplet diradical intermediate , as confirmed by time-resolved spectroscopy and molecular dynamics (MD) simulations .

Table 1: Binding Free Energies of cis- and trans-DPC in OA Capsules

| Isomer | Binding Free Energy (kJ/mol) |

|---|---|

| cis-DPC | −184.6 |

| trans-DPC | −192.4 |

| Source: |

Radical-Mediated Reactions

Radical intermediates dominate cleavage and hydrogen-transfer processes:

- Reductive Cleavage : Reaction with photoactivated organic donors (e.g., tetrakis(dimethylamino)ethylene) generates radical anions, leading to C–C bond cleavage and products like trans-DPC and 1,3-diphenylpropane .

- Hydrogen Abstraction : In γ-irradiated systems, cis-DPC forms 1,3-diphenylpropene via hydrogen migration from the cyclopropane ring .

Key Pathway :

cis DPCRadical Aniontrans DPC+1 3 Diphenylpropane

Electron-Transfer Photochemistry

Photoinduced electron transfer (PET) with singlet or triplet acceptors yields distinct products:

- Back Electron Transfer (BET) : Radical ion pairs recombine to regenerate ground-state cis-DPC or isomerize to trans-DPC. BET efficiency depends on acceptor multiplicity and reaction medium .

- o,o’-Coupling : Exclusive to cis-DPC, this reaction produces 9-methylanthracene under specific conditions (e.g., chloranil as acceptor), driven by steric accessibility of the cis configuration .

Table 2: Product Distribution in PET Reactions

| Acceptor Type | Major Product | Yield (%) |

|---|---|---|

| Singlet (e.g., Chloranil) | 9-Methylanthracene | 60–75 |

| Triplet (e.g., Anthraquinone) | trans-DPC | 80–90 |

| Source: |

Oxidation and Reduction

- Oxidation Potentials : cis-DPC has a higher oxidation potential (~1.85 V vs. SCE ) than trans-DPC (~1.72 V), attributed to inductive effects from phenyl groups stabilizing the cation radical .

- Reduction : Catalytic hydrogenation cleaves the cyclopropane ring, yielding 1,3-diphenylpropane , while chemical reduction (e.g., LiAlH₄) preserves the ring but modifies substituents .

Table 3: Oxidation Potentials of DPC Isomers

| Isomer | Oxidation Potential (V vs. SCE) |

|---|---|

| cis-DPC | 1.85 |

| trans-DPC | 1.72 |

| Source: |

Environmental and Substituent Effects

- Confinement : OA capsules alter reaction pathways by stabilizing transition states. For example, cis-DPC@OA₂ adopts a geometry where one phenyl group occupies a spacious region of the capsule, facilitating isomerization .

- Substituent Impact : Methyl or propyl groups on stilbene analogs shift selectivity between cis and trans isomers during photoisomerization, highlighting the role of steric and electronic effects .

Propriétés

Numéro CAS |

1138-48-3 |

|---|---|

Formule moléculaire |

C15H14 |

Poids moléculaire |

194.27 g/mol |

Nom IUPAC |

[(1R,2S)-2-phenylcyclopropyl]benzene |

InChI |

InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15+ |

Clé InChI |

ZSIYTDQNAOYUNE-GASCZTMLSA-N |

SMILES |

C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES isomérique |

C1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

1138-48-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.